3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol
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Overview
Description
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a propanol chain
Preparation Methods
The synthesis of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol typically involves the reaction of 2-methoxyphenol with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the propanol chain, often using reagents like epichlorohydrin .
Chemical Reactions Analysis
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and methoxyphenoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways and enzyme activities .
Comparison with Similar Compounds
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can be compared with other similar compounds, such as:
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the methoxyphenoxy group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
21269-14-7 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-5-2-3-6-14(13)18-12-7-9-15(11-12)8-4-10-16/h2-3,5-6,12,16H,4,7-11H2,1H3 |
InChI Key |
UWQNMHUNUGDTPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCO |
Origin of Product |
United States |
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